

An In-depth Technical Guide to the Biochemical Properties of 2-Methylthio-ATP

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Compound of Interest

Compound Name: 2-Methylthio-ATP tetrasodium

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Introduction

2-Methylthioadenosine 5'-triphosphate (2-MeS-ATP) is a stable and potent analog of adenosine 5'-triphosphate (ATP) that has become an invaluable tool in the study of purinergic signaling. As a selective agonist for several P2Y receptor subtypes, 2-MeS-ATP plays a critical role in elucidating the physiological and pathological functions of these receptors, particularly in the contexts of platelet aggregation, neurotransmission, and inflammation. This technical guide provides a comprehensive overview of the biochemical properties of 2-MeS-ATP, including its receptor pharmacology, metabolic stability, and its application in key experimental assays.

Receptor Pharmacology

2-MeS-ATP is a potent agonist at several P2Y family G protein-coupled receptors (GPCRs), most notably the P2Y1, P2Y12, and P2Y13 subtypes, which are all activated by the endogenous ligand adenosine 5'-diphosphate (ADP).^{[1][2]} The methylthio group at the 2-position of the adenine ring generally confers increased potency and resistance to degradation by ectonucleotidases compared to ATP and ADP.^[1]

Quantitative Data on Receptor Potency

The following tables summarize the potency of 2-MeS-ATP and its closely related analog, 2-methylthioadenosine 5'-diphosphate (2-MeS-ADP), at various human P2Y receptor subtypes.

The data is presented as EC50 (half-maximal effective concentration) or pEC50 (-log(EC50)) values, which are common measures of agonist potency.

Table 1: Potency of 2-Methylthioadenosine 5'-triphosphate (2-MeS-ATP) at Human P2Y Receptors

Receptor Subtype	Agonist	Potency (EC50)	Reference
P2Y1	2-MeS-ATP	8 nM	[3]
P2Y11	2-MeS-ATP	13.8 μ M	[3]
P2Y13	2-MeS-ATP	0.45 μ M	[4]

Table 2: Potency of 2-Methylthioadenosine 5'-diphosphate (2-MeS-ADP) at Human P2Y Receptors

Receptor Subtype	Agonist	Potency (EC50 / pEC50)	Reference
P2Y1	2-MeS-ADP	pEC50 = 8.29	[5]
P2Y6	2-MeS-ADP	pEC50 = 5.75	[5]
P2Y12	2-MeS-ADP	5 nM	[5]
P2Y13	2-MeS-ADP	19 nM	[5]

Metabolic Stability

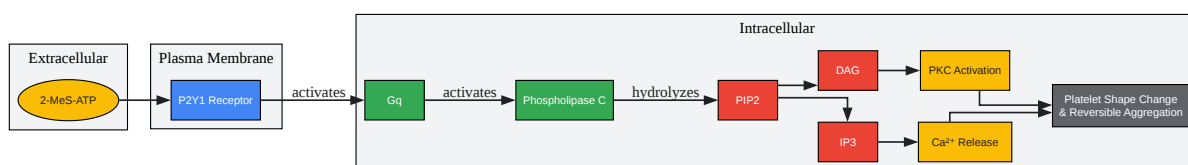
A key advantage of 2-MeS-ATP as an experimental tool is its enhanced stability compared to the natural ligands ATP and ADP. The 2-methylthio modification makes the molecule more resistant to degradation by ectonucleotidases, such as CD39 (NTPDase1), which rapidly hydrolyze extracellular ATP and ADP.[6] This increased metabolic stability ensures a more sustained and predictable concentration of the agonist in in vitro and in vivo experimental systems. While specific half-life data in human plasma is not readily available, its resistance to ectonucleotidase activity is a well-established property that contributes to its prolonged signaling effects.[7][8]

Signaling Pathways

2-MeS-ATP exerts its biological effects by activating specific G protein-coupled P2Y receptors, which in turn initiate intracellular signaling cascades. The most well-characterized of these are the pathways downstream of P2Y1 and P2Y12 receptors, particularly in platelets.

P2Y1 Receptor Signaling

The P2Y1 receptor primarily couples to Gq/11 proteins.[9] Activation of this pathway by 2-MeS-ATP leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9][10] In platelets, this signaling cascade is responsible for shape change and the initiation of a weak and reversible aggregation.[11]



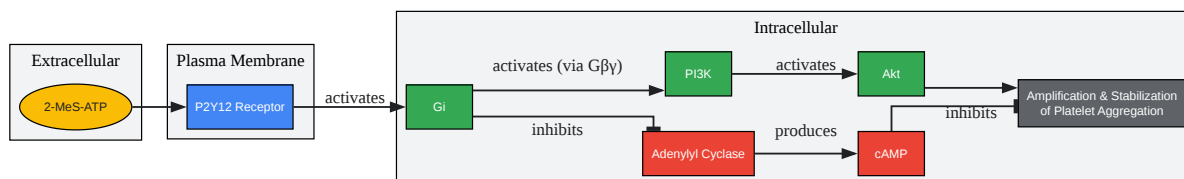
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Caption: P2Y1 Receptor Signaling Pathway.

P2Y12 Receptor Signaling

The P2Y12 receptor is coupled to Gi proteins.[12] Upon activation by 2-MeS-ATP (or more potently by 2-MeS-ADP), the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This reduction in cAMP alleviates the inhibition of platelet activation. Concurrently, the Gβγ subunits of the Gi protein activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B).[12][13] These signaling events,

in concert with P2Y1 signaling, lead to the amplification and stabilization of platelet aggregation.[12]



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Caption: P2Y12 Receptor Signaling Pathway.

Experimental Protocols

2-MeS-ATP is a standard reagent in a variety of in vitro and in vivo assays designed to probe purinergic signaling. Below are detailed methodologies for some of the key experiments.

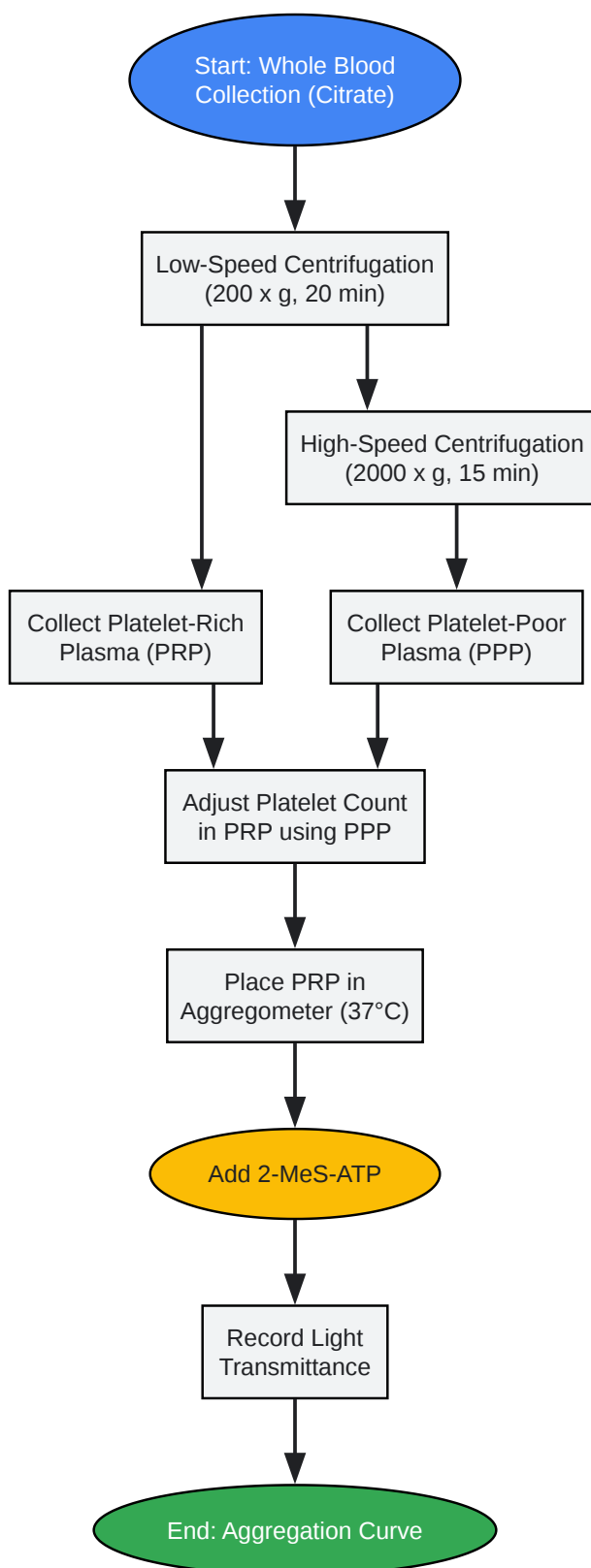
Platelet Aggregation Assay

This assay measures the ability of an agonist like 2-MeS-ATP to induce the clumping of platelets, a critical step in thrombosis.

Methodology:

- **Blood Collection:** Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
- **Preparation of Platelet-Rich Plasma (PRP):** Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (upper layer) from red and white blood cells.
- **Preparation of Platelet-Poor Plasma (PPP):** Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a blank.

- Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5×10^8 platelets/mL) using PPP.
- Aggregation Measurement:
 - Pre-warm the PRP to 37°C.
 - Place a cuvette with a stir bar containing the adjusted PRP into an aggregometer.
 - Establish a baseline reading.
 - Add 2-MeS-ATP to the cuvette at the desired final concentration.
 - Record the change in light transmittance over time as platelets aggregate. The aggregometer software will generate an aggregation curve.



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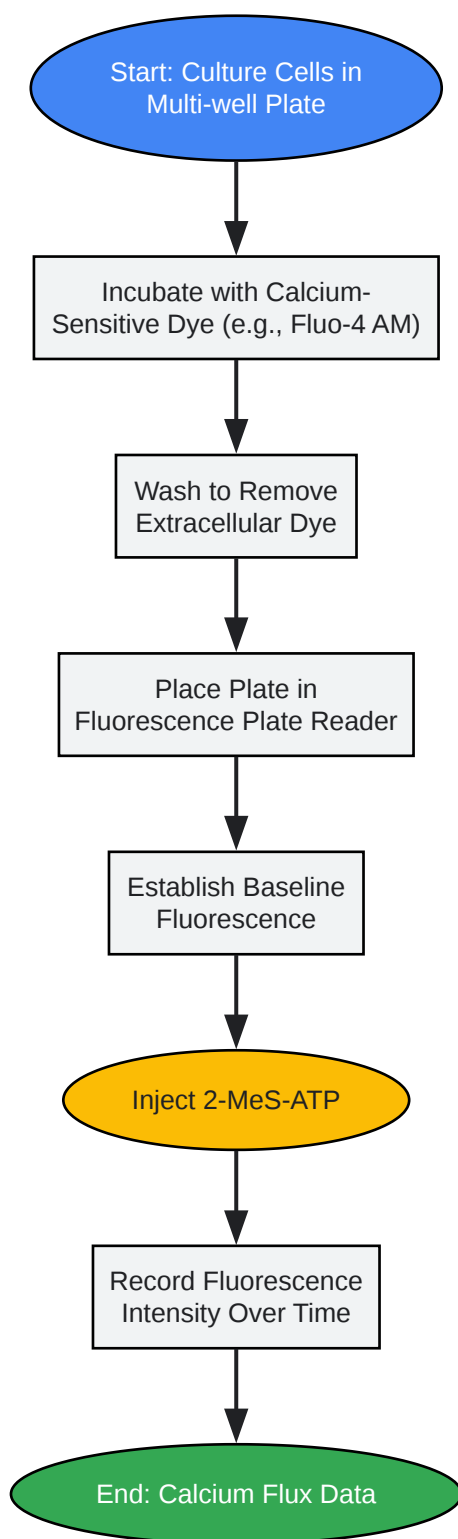
Caption: Platelet Aggregation Assay Workflow.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.

Methodology:

- **Cell Culture:** Culture cells expressing the P2Y receptor of interest (e.g., HEK293 cells transfected with the P2Y1 receptor) in a suitable multi-well plate.
- **Dye Loading:**
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
 - Remove the cell culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.
- **Wash:** Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
- **Measurement:**
 - Place the plate in a fluorescence plate reader equipped with an automated injection system.
 - Establish a baseline fluorescence reading.
 - Inject a solution of 2-MeS-ATP at the desired concentration into each well.
 - Immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.



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Caption: Calcium Mobilization Assay Workflow.

Conclusion

2-Methylthio-ATP is a powerful and versatile pharmacological tool for the investigation of purinergic signaling. Its high potency at specific P2Y receptors and enhanced metabolic stability make it an ideal agonist for a wide range of in vitro and in vivo studies. This guide has provided a detailed overview of its biochemical properties, including its receptor pharmacology, metabolic characteristics, and its application in key experimental assays. The provided data and protocols serve as a valuable resource for researchers in academia and the pharmaceutical industry who are working to unravel the complexities of purinergic signaling and to develop novel therapeutics targeting P2Y receptors.

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